5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile
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Overview
Description
5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds. This particular compound has a unique structure that includes a thiazole ring, a sulfanyl group, and a carbonitrile group, making it a subject of interest in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile typically involves the reaction of 2-(4-methylphenyl)-2-oxoethyl bromide with 5-methyl-1,2-thiazole-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine, iodine, or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The thiazole ring can interact with various biological molecules, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,2-thiazole-4-carbonitrile: Lacks the sulfanyl and phenyl groups, making it less complex.
2-(4-methylphenyl)-2-oxoethyl bromide: Lacks the thiazole ring and carbonitrile group.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but differ in their substituents and biological activities.
Uniqueness
5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile is unique due to its combination of a thiazole ring, a sulfanyl group, and a carbonitrile group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-9-3-5-11(6-4-9)13(17)8-18-14-12(7-15)10(2)19-16-14/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJRTNMYYNTHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NSC(=C2C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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